Physicochemical properties of (S)-1,2-Hexadecanediol
Physicochemical properties of (S)-1,2-Hexadecanediol
An In-depth Technical Guide on the Physicochemical Properties of (S)-1,2-Hexadecanediol
Abstract
(S)-1,2-Hexadecanediol is a chiral long-chain diol of significant interest in the pharmaceutical and cosmetic industries. Its amphiphilic nature, combined with its specific stereochemistry, makes it a valuable component in advanced formulations, from topical drug delivery systems to the synthesis of specialized nanomaterials.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, detailing the experimental methodologies required for its characterization and explaining the scientific rationale behind these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule for successful application.
Core Physicochemical Data
A precise understanding of the fundamental properties of (S)-1,2-Hexadecanediol is the cornerstone of its effective use. The data presented below has been consolidated from various technical sources. It is important to note that much of the publicly available data pertains to the racemic mixture of 1,2-Hexadecanediol; properties that may be influenced by stereochemistry should be empirically verified for the pure (S)-enantiomer.
Table 1: Key Physicochemical Properties of (S)-1,2-Hexadecanediol
| Property | Value / Description | Method of Determination | Significance in Application |
| IUPAC Name | (S)-Hexadecane-1,2-diol | --- | Ensures unambiguous chemical identification.[3] |
| CAS Number | 87539-36-4 | --- | Unique identifier for the (S)-enantiomer for regulatory and procurement purposes. |
| Synonyms | (S)-1,2-Dihydroxyhexadecane | --- | Provides alternative nomenclature used in literature and commercial listings.[4] |
| Molecular Formula | C₁₆H₃₄O₂ | Mass Spectrometry | Defines the elemental composition and is fundamental for all stoichiometric calculations.[2][3][5] |
| Molecular Weight | 258.44 g/mol | Mass Spectrometry | Critical for accurate concentration calculations in formulations and analytical standards.[3][4][5] |
| Appearance | White to off-white or beige crystalline solid/powder.[1][6] | Visual Inspection | A primary quality control parameter for raw material acceptance. |
| Melting Point | 68 - 78 °C (range for racemic mixture)[4][5] | Differential Scanning Calorimetry (DSC) | Dictates processing temperatures for formulations (e.g., emulsions) and provides an indication of purity. |
| Solubility | Insoluble (6.5E-5 g/L at 25°C) in water.[6] Slightly soluble in ethanol; soluble in other organic solvents.[1][2] | Isothermal Shake-Flask Method | Governs solvent selection for formulation, purification, and the development of analytical methods. |
| Chirality | (S)-enantiomer | Polarimetry, Chiral Chromatography | Specific stereochemistry can be critical for biological activity and interactions with other chiral molecules in a formulation. |
Structural Elucidation and Verification
Confirming the identity and structure of (S)-1,2-Hexadecanediol is the foundational analytical step. A multi-technique approach is required for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive blueprint of the molecule's carbon-hydrogen framework.
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¹H NMR Spectroscopy: Confirms the presence and connectivity of protons. For (S)-1,2-Hexadecanediol, the spectrum is characterized by a triplet corresponding to the terminal methyl group (CH₃), a large signal for the long methylene (CH₂) chain, and distinct signals for the protons on the carbons bearing the two hydroxyl groups (CHOH and CH₂OH).
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¹³C NMR Spectroscopy: Identifies all unique carbon environments. The spectrum will show distinct peaks for the two carbons attached to the hydroxyl groups, a peak for the terminal methyl carbon, and a series of peaks for the methylene carbons of the alkyl chain.
Expertise & Experience: The choice of deuterated solvent is crucial. While CDCl₃ is standard, using DMSO-d₆ can be advantageous as the hydroxyl protons (OH) often appear as distinct, exchangeable signals, providing further confirmation of the functional groups.
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of (S)-1,2-Hexadecanediol in methanol or acetonitrile.
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Ionization: Introduce the sample into the ESI source. A soft ionization is critical to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: The TOF analyzer measures the mass-to-charge ratio (m/z) with high resolution, allowing for the determination of the exact mass.
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Data Interpretation: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 259.26, or the sodium adduct [M+Na]⁺ at m/z 281.24. High-resolution data can confirm the elemental formula C₁₆H₃₄O₂.
Causality Behind Experimental Choices: ESI is chosen as the ionization method because it is a "soft" technique that imparts minimal energy to the analyte, preserving the molecular ion for accurate molecular weight determination. A TOF analyzer is preferred for its high mass accuracy, which adds a higher level of confidence to the structural confirmation.
Thermal Behavior Analysis
The thermal properties of (S)-1,2-Hexadecanediol are critical for predicting its behavior during manufacturing processes (e.g., melting, mixing) and for assessing the physical stability of final formulations.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). This is a critical step for data trustworthiness.
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Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).
-
Hold for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at 10 °C/min.
-
-
Data Analysis: The melting point is determined from the endotherm in the heating scan. The peak temperature or the onset of melting can be reported. A sharp melting peak is indicative of high purity.[4][5]
Caption: A validated workflow for determining the melting point of (S)-1,2-Hexadecanediol via DSC.
Purity and Impurity Profiling
Purity is a critical quality attribute, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the main component and detecting any related impurities.
Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a UV chromophore.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.
Trustworthiness: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A system suitability test (e.g., replicate injections of a standard) must be performed before sample analysis to ensure the chromatographic system is performing adequately.
Caption: Workflow for purity determination using Reversed-Phase HPLC.
Enantiomeric Purity Assessment
For a chiral molecule like (S)-1,2-Hexadecanediol, confirming the enantiomeric purity is essential.
Expertise & Experience: While classical polarimetry can confirm the correct enantiomer in bulk, it is not sensitive for determining small amounts of the opposite enantiomer. Chiral HPLC is the preferred method for accurate enantiomeric excess (e.e.) determination. A more accessible alternative involves NMR spectroscopy with a chiral derivatizing agent.[7][8]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
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Derivatization: React a known quantity of the (S)-1,2-Hexadecanediol sample with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine). This creates a mixture of diastereomers.
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NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.
-
Data Interpretation: The different spatial arrangement of the diastereomers will cause specific proton signals (typically those closest to the new chiral center) to appear at slightly different chemical shifts. By integrating these well-resolved, non-equivalent signals, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric excess of the original diol sample.[7]
Conclusion
A comprehensive physicochemical characterization of (S)-1,2-Hexadecanediol is non-negotiable for its successful implementation in research and product development. The protocols and insights detailed in this guide provide a robust framework for ensuring the material's identity, purity, and relevant physical properties. By grounding analytical work in a deep understanding of the causality behind methodological choices, scientists can generate reliable, high-quality data, accelerating the development of innovative and effective products.
References
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National Center for Biotechnology Information. (n.d.). 1,2-Hexadecanediol. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
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Smith, A. E., & Brereton, R. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Retrieved from [Link]
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Brooks, W. H., Bwambok, D. K., & El-Kaderi, H. M. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 10(14), 3093–3095. Retrieved from [Link]
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OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved February 5, 2026, from [Link]
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Joyce, L. A., Bwambok, D. K., & El-Kaderi, H. M. (2010). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. The Journal of Organic Chemistry, 75(13), 4534–4540. Retrieved from [Link]
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